molecular formula C13H18N2O5S B4020138 4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine

4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine

Cat. No.: B4020138
M. Wt: 314.36 g/mol
InChI Key: HINAWLPGHRVDCQ-UHFFFAOYSA-N
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Description

4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine is an organic compound with the molecular formula C13H18N2O5S It is characterized by the presence of a morpholine ring substituted with a 4-nitrophenylsulfonyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then reacted with 2-bromopropane under similar conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: 4-{1-[(4-Aminophenyl)sulfonyl]propan-2-yl}morpholine.

    Reduction: 4-{1-[(4-Nitrophenyl)sulfanyl]propan-2-yl}morpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes, inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group and the active site of the enzyme, leading to a decrease in enzyme activity. The propan-2-yl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Nitrophenyl)sulfonyl]morpholine
  • 4-[(4-Nitrophenyl)sulfanyl]morpholine
  • 4-[(4-Nitrophenyl)carbamoyl]morpholine

Uniqueness

4-{1-[(4-Nitrophenyl)sulfonyl]propan-2-yl}morpholine is unique due to the presence of both the nitrophenylsulfonyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, making it more effective compared to its analogs.

Properties

IUPAC Name

4-[1-(4-nitrophenyl)sulfonylpropan-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-11(14-6-8-20-9-7-14)10-21(18,19)13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINAWLPGHRVDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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